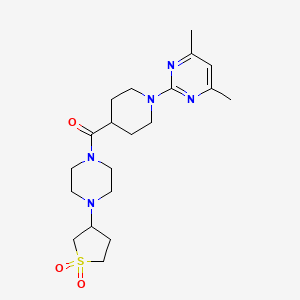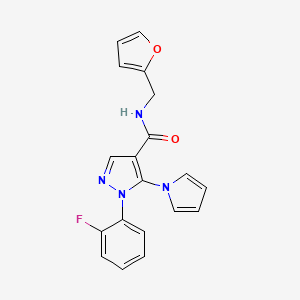![molecular formula C13H10Cl2N2O3S B10998596 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a chemical compound with the following structure:
C12H8Cl2N2O3S
. - It belongs to the class of thiazole derivatives and contains both a thiazole ring and a glycine moiety.
- The compound’s systematic name is N-[2-(2,4-dichlorophenyl)acetyl]glycine methyl ester .
- It is used in various scientific and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes: The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine involves several steps. One common method is the reaction between 2,4-dichlorophenyl isothiocyanate and glycine methyl ester hydrochloride. The thiazole ring is formed through cyclization of the intermediate.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is stable under normal conditions but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the formation of the corresponding amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but its unique structure may inspire new drug development.
Mechanism of Action
- The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its acetyl and thiazole groups.
- Further studies are needed to understand its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives, such as thiazolidinediones (used in diabetes treatment) and thiazole-based pesticides.
Uniqueness: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine stands out due to its specific substitution pattern and potential bioactivity.
Remember that this compound’s research is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C13H10Cl2N2O3S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(10(15)3-7)13-17-8(6-21-13)4-11(18)16-5-12(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20) |
InChI Key |
QOVYNRAXBVFKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10998514.png)
![3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10998518.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10998528.png)
![2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10998535.png)

![N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide](/img/structure/B10998558.png)
methanone](/img/structure/B10998564.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998565.png)
![2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B10998574.png)
![1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10998578.png)

![1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10998587.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998591.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10998597.png)
